Hdmc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

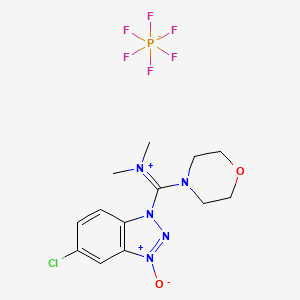

[(5-chloro-3-oxidobenzotriazol-3-ium-1-yl)-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN5O2.F6P/c1-16(2)13(17-5-7-21-8-6-17)18-11-4-3-10(14)9-12(11)19(20)15-18;1-7(2,3,4,5)6/h3-4,9H,5-8H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRTWUAUKJMOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C(N1CCOCC1)N2C3=C(C=C(C=C3)Cl)[N+](=N2)[O-])C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClF6N5O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746375 | |

| Record name | (5-Chloro-3-oxo-1H-1lambda~5~,2,3-benzotriazol-1-yl)-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082951-62-9 | |

| Record name | (5-Chloro-3-oxo-1H-1lambda~5~,2,3-benzotriazol-1-yl)-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of HDMC in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and applications of the compound HDMC, a third-generation aminium-type coupling reagent. This compound, chemically known as N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate, is a highly effective reagent in peptide synthesis, a cornerstone of drug discovery and development. This document details its chemical characteristics, provides experimental protocols for its use in solid-phase peptide synthesis (SPPS), and illustrates the fundamental chemical processes involved.

Chemical Properties of this compound

This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is recognized for its stability and high reactivity, which are attributed to its unique molecular structure. The presence of a morpholine moiety enhances its stability and reactivity, while the hexafluorophosphate counterion contributes to its ease of handling.

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate | |

| Synonyms | 5-Chloro-1-((dimethyliminio)(morpholino)methyl)-1H-benzo[d][1][2]triazole 3-oxide hexafluorophosphate(V) | |

| CAS Number | 1082951-62-9 | |

| Molecular Formula | C₁₃H₁₇ClF₆N₅O₂P | |

| Molar Mass | 455.72 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 193-194 °C (with decomposition) | |

| Solubility | Insoluble in water; Soluble in organic solvents such as alcohols and ethers. |

Role in Peptide Synthesis

This compound is a highly efficient coupling reagent used to facilitate the formation of amide (peptide) bonds between amino acids during peptide synthesis.[1][2] This process involves the activation of the carboxyl group of one amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid.[1] The benzotriazole moiety within the this compound structure is crucial for this activation, leading to a highly reactive yet stable intermediate.[1]

Studies have shown that this compound can achieve coupling rates comparable to or even exceeding those of other popular coupling reagents like HATU.[2] It is particularly effective in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1]

Mechanism of Action

The fundamental role of this compound in peptide bond formation is the activation of a carboxylic acid group of an N-protected amino acid. This activation step is crucial for the subsequent nucleophilic attack by the free amine of another amino acid, ultimately forming the peptide bond. The general mechanism is illustrated below.

Caption: General mechanism of this compound in peptide bond formation.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis (SPPS). It is important to note that optimization of reaction times, concentrations, and washing steps may be necessary for specific peptide sequences.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

This cycle outlines the fundamental steps of adding a single amino acid to a growing peptide chain on a solid support (resin).

References

An In-depth Technical Guide on the Compound 2'-hydroxy-4',5'-dimethoxychalcone (HDMC): Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-hydroxy-4',5'-dimethoxychalcone (HDMC) is a chalcone derivative that has demonstrated notable anti-cancer properties, particularly in the context of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental protocols related to this compound. The compound induces apoptosis in cancer cells through a sophisticated signaling cascade initiated by an increase in intracellular reactive oxygen species (ROS). This leads to the upregulation of Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP), which in turn transcriptionally activates Death Receptor 5 (DR5). The subsequent activation of the extrinsic apoptosis pathway, coupled with the downregulation of the anti-apoptotic protein c-FLIP, culminates in programmed cell death. This document serves as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of the key pathways involved in the therapeutic potential of this compound.

Compound Structure

This compound, or 2'-hydroxy-4',5'-dimethoxychalcone, is a flavonoid precursor characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

Chemical Name: (E)-1-(2-hydroxy-4,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one

Molecular Formula: C₁₇H₁₆O₄

Molecular Weight: 284.31 g/mol

Chemical Structure:

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis in non-small cell lung cancer cells. The core mechanism involves the intrinsic generation of reactive oxygen species (ROS), which triggers a downstream signaling cascade culminating in programmed cell death.

The key steps in the mechanism of action are:

-

Induction of Intracellular ROS: Treatment with this compound leads to a significant increase in the intracellular concentration of ROS.

-

Activation of the ATF4-CHOP Axis: The elevated ROS levels induce the expression of Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP), two key transcription factors involved in the cellular stress response.

-

Upregulation of Death Receptor 5 (DR5): The ATF4-CHOP signaling axis directly upregulates the expression of Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor superfamily.

-

Initiation of Extrinsic Apoptosis: The increased cell surface expression of DR5 sensitizes the cancer cells to apoptosis. Although not explicitly stated in the primary research, it is implied that the subsequent binding of its ligand, TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand), would trigger the downstream caspase cascade.

-

Downregulation of c-FLIP: this compound treatment also leads to the downregulation of c-FLIP (cellular FLICE-like inhibitory protein), an anti-apoptotic protein that inhibits the activation of caspase-8. This reduction in c-FLIP further promotes the apoptotic signaling cascade.

Quantitative Data

The efficacy of 2'-hydroxy-4',5'-dimethoxychalcone has been evaluated in various non-small cell lung cancer (NSCLC) cell lines and a non-cancerous human bronchial epithelial cell line to assess its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below.

| Cell Line | Cell Type | IC50 (µM) after 48h |

| A549 | Human Lung Adenocarcinoma | 15.3 |

| H460 | Human Large Cell Lung Cancer | 12.8 |

| H1299 | Human Non-Small Cell Lung Carcinoma | 18.5 |

| BEAS-2B | Human Bronchial Epithelium (Non-cancerous) | > 50 |

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis in cancer cells.

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for Assessing this compound Activity

This diagram outlines the typical experimental workflow to evaluate the biological effects of this compound on cancer cells.

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

NSCLC cells (e.g., A549, H460, H1299) and BEAS-2B cells

-

96-well plates

-

This compound stock solution (in DMSO)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 hours. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis in this compound-treated cells.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Intracellular ROS Detection (DCFH-DA Assay)

This assay measures the levels of intracellular ROS generated in response to this compound treatment.

Materials:

-

This compound-treated and control cells

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution

-

Serum-free medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound for the desired time period.

-

Wash the cells with serum-free medium.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or quantify it using a flow cytometer (excitation at 488 nm, emission at 525 nm).

Western Blot Analysis

This technique is used to measure the protein expression levels of key components of the this compound-induced signaling pathway.

Materials:

-

This compound-treated and control cell lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against DR5, ATF4, CHOP, c-FLIP, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize them to the loading control.

The Synthesis and Characterization of HDMC: A Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic peptide development and complex organic synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and chiral integrity of the final product. HDMC, or N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate, has emerged as a potent uronium-type coupling reagent, demonstrating exceptional performance in amide bond formation. Its unique structural features, including a morpholino group, contribute to its high reactivity, solubility, and stability, making it an invaluable tool in both solid-phase peptide synthesis (SPPS) and solution-phase applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of the this compound reagent, tailored for professionals in drug discovery and development.

Physicochemical Properties and Specifications

This compound is a white crystalline powder with a high degree of purity, making it suitable for sensitive and demanding synthetic applications.

| Property | Value | Reference |

| Chemical Name | N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate | [1] |

| CAS Number | 1082951-62-9 | [1] |

| Molecular Formula | C13H17ClF6N5O2P | [1] |

| Molecular Weight | 455.73 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds |

| Purity | ≥ 98.0% | [1] |

| Solubility in DMF | 0.75 M | Inferred from similar compounds |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not widely published in readily available literature, its synthesis can be inferred from the established routes for other uronium-type coupling reagents, particularly those sharing structural similarities like COMU. The synthesis likely proceeds through the reaction of a morpholino-containing formamidinium salt with a derivative of 5-chloro-1-hydroxybenzotriazole, followed by counter-ion exchange with a hexafluorophosphate source.

A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic workflow for the this compound reagent.

Characterization of this compound

The structural integrity and purity of the this compound reagent are confirmed through a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the morpholino group, the dimethylaminium moiety, and the benzotriazole ring system. The integration of these signals would confirm the stoichiometry of the different components of the molecule.

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbon, the carbons of the aromatic benzotriazole ring, the morpholine ring, and the methyl groups of the dimethylaminium moiety, providing further confirmation of the compound's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands. Key expected peaks include those corresponding to the C=O stretching of the uronium core, C-N stretching vibrations, and the aromatic C=C stretching of the benzotriazole ring. The absence of significant O-H stretching bands would indicate the successful formation of the uronium salt.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the this compound cation. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the cationic part of the molecule (C13H17ClN5O2P+), providing definitive structural confirmation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the manual solid-phase synthesis of a peptide using this compound as the coupling reagent. This protocol is adapted from established procedures for similar uronium-type reagents like COMU and can be optimized for specific peptide sequences and scales.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

This compound reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution in DMF (e.g., 20%)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Reaction vessel for SPPS

Workflow:

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Steps:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), this compound (3 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

-

Washing: Wash the resin with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Performance and Advantages of this compound

This compound offers several advantages in peptide synthesis, contributing to its growing adoption in research and industrial settings.

| Feature | Advantage | Reference |

| High Coupling Efficiency | Leads to higher yields and purity of the target peptide. Coupling rates can even exceed those of HATU. | [2] |

| Suppression of Racemization | The benzotriazole moiety helps to minimize the loss of chiral integrity during amino acid activation and coupling. | Inferred from similar compounds |

| Good Solubility | Readily dissolves in common peptide synthesis solvents like DMF, facilitating homogenous reaction conditions. | Inferred from similar compounds |

| Stability | The morpholino group contributes to the stability of the reagent, allowing for easier handling and storage. | Inferred from similar compounds |

Logical Relationship: The Role of this compound in Amide Bond Formation

The primary function of this compound is to activate the carboxylic acid of an incoming amino acid to facilitate its reaction with the free amine of the growing peptide chain.

Caption: Mechanism of this compound-mediated peptide bond formation.

Conclusion

This compound stands as a highly effective and versatile coupling reagent for modern peptide synthesis. Its favorable characteristics, including high reactivity, suppression of racemization, and good solubility, make it a valuable asset for researchers and drug development professionals. The experimental protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in the synthesis of complex peptides, ultimately contributing to the advancement of therapeutic peptide discovery and development.

References

The Chemist's Compass: A Guide to the Safe and Effective Use of HDMC in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate (HDMC), a highly effective coupling reagent in modern peptide synthesis. Detailed safety protocols, handling guidelines, and experimental methodologies are presented to ensure its safe and optimal use in the laboratory.

Core Concepts: Understanding this compound

This compound is an aminium-type coupling reagent utilized to facilitate the formation of amide bonds between amino acids, a critical step in both solid-phase and solution-phase peptide synthesis.[1] Its primary function is to activate the carboxyl group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid.[1] The morpholine moiety in its structure contributes to the reagent's stability and reactivity, while also reducing the risk of racemization during the coupling process. This compound is often used as a highly efficient alternative to other coupling reagents, in some cases exceeding the coupling rates of HATU.

Safety and Handling Guidelines

While this compound is not classified for most hazard categories according to Regulation (EC) No 1272/2008, it is imperative to adhere to standard laboratory safety practices. The following guidelines are based on available Safety Data Sheets (SDS).

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following PPE is mandatory:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the substance.

-

Body Protection: A laboratory coat is required.

-

Respiratory Protection: In cases of insufficient ventilation or potential for dust formation, use a particulate respirator.

Toxicology and First Aid

The toxicological properties of this compound have not been fully investigated. The available data indicates that it shall not be classified as acutely toxic, a skin or eye irritant, a sensitizer, mutagenic, carcinogenic, or a reproductive toxicant. However, due to the lack of comprehensive data, caution is advised.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If complaints arise, consult a doctor.

-

After Skin Contact: Immediately wash with water and soap and rinse thoroughly.

-

After Eye Contact: Rinse the opened eye for several minutes under running water.

-

After Swallowing: Rinse mouth and call a doctor immediately.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is typically between 0-8°C. Keep the container tightly sealed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains. Consult with a licensed professional waste disposal service.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₇ClF₆N₅O₂P |

| Molecular Weight | 455.72 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 171 °C |

| Purity | ≥98.0% |

| CAS Number | 1082951-62-9 |

Table 2: Hazard Identification and Classification

| Hazard Classification | According to Regulation (EC) No 1272/2008 (CLP) |

| Acute Toxicity | Not classified |

| Skin Corrosion/Irritation | Not classified |

| Serious Eye Damage/Irritation | Not classified |

| Respiratory or Skin Sensitization | No sensitizing effects known |

| Germ Cell Mutagenicity | Not classified |

| Carcinogenicity | Not classified |

| Reproductive Toxicity | Not classified |

Experimental Protocols

This compound is a versatile reagent for peptide coupling. Below are detailed methodologies for its application in a typical solid-phase peptide synthesis (SPPS) workflow using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of SPPS.

Caption: A flowchart of the key steps in solid-phase peptide synthesis.

Detailed Protocol for this compound-Mediated Amino Acid Coupling

This protocol outlines a single coupling cycle within an SPPS procedure.

Materials:

-

Fmoc-protected amino acid

-

This compound

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA or N-methylmorpholine - NMM)

-

Resin with a free N-terminal amine

-

Solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)

Procedure:

-

Resin Preparation: Swell the resin in the chosen solvent (e.g., DMF) for approximately 30 minutes prior to use.

-

Amino Acid Activation:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to the resin loading) in the reaction solvent.

-

Add this compound (2-5 equivalents) to the amino acid solution.

-

Add the base (e.g., DIPEA, 2-5 equivalents) to the mixture.

-

Allow the activation to proceed for 2-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the solvent from the prepared resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.

-

-

Monitoring the Reaction:

-

Perform a qualitative test (e.g., Kaiser test or Chloranil test) to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines and thus a complete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with the reaction solvent (e.g., DMF, 3-5 times) to remove excess reagents and byproducts.

-

Wash the resin with a different solvent (e.g., DCM, 3-5 times) to prepare for the next deprotection step.

-

Mechanism of Action: this compound in Peptide Bond Formation

The following diagram illustrates the proposed mechanism of carboxyl group activation by this compound, leading to amide bond formation.

Caption: The two-step process of amino acid activation and coupling.

Conclusion

This compound is a valuable and efficient reagent for modern peptide synthesis. Its stability and high reactivity, coupled with a reduction in racemization, make it an excellent choice for the synthesis of complex peptides. By adhering to the safety guidelines and experimental protocols outlined in this guide, researchers can safely and effectively incorporate this compound into their laboratory workflows, contributing to advancements in drug discovery and development.

References

The Role of HDMC as a High-Efficacy Coupling Reagent in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic peptide chemistry, the pursuit of efficiency, purity, and minimization of side reactions is paramount. This technical guide delves into the specifics of N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate (HDMC), a highly effective aminium-type coupling reagent. We will explore its chemical properties, mechanism of action, and provide a detailed protocol for its application in solid-phase peptide synthesis (SPPS), particularly in conjunction with OxymaPure®. Furthermore, this guide presents a clear workflow for the synthesis process, aiming to equip researchers with the knowledge to leverage this compound for the successful synthesis of complex peptides.

Introduction to this compound

This compound is a robust coupling reagent designed to facilitate the formation of amide bonds between amino acids during peptide synthesis.[1] Its unique chemical structure, featuring a benzotriazole moiety, a morpholine group, and a hexafluorophosphate counterion, contributes to its high reactivity and stability.[1] A significant advantage of this compound is its ability to minimize racemization, a common side reaction that can compromise the stereochemical integrity of the synthesized peptide.[2]

This compound is frequently employed with additives like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate), which has been shown to enhance coupling efficiency and provide a safer alternative to explosive benzotriazole-based additives.[3][4] The combination of this compound and OxymaPure® is particularly effective for the in situ generation of the highly reactive COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), further boosting the efficiency of the coupling reaction.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a reagent is crucial for its effective application and safe handling. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1082951-62-9 | |

| Molecular Formula | C13H17ClF6N5O2P | |

| Molecular Weight | 455.72 g/mol | |

| Appearance | White powder | |

| Purity | ≥95.0% | [1] |

Mechanism of Action

The efficacy of this compound as a coupling reagent lies in its ability to activate the carboxyl group of an N-protected amino acid. This activation renders the carboxyl group highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain attached to the solid support. The benzotriazole component of this compound facilitates the formation of a highly reactive ester intermediate, which then readily reacts to form the desired peptide bond. The morpholine and dimethylamine groups contribute to the stability and reactivity of the reagent.[1]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound/OxymaPure®

The following protocol outlines a general procedure for the use of this compound in Fmoc-based solid-phase peptide synthesis. The specific quantities and reaction times may need to be optimized based on the specific peptide sequence and the scale of the synthesis.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

OxymaPure®

-

Solid support resin (e.g., Rink amide resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF.

-

Add this compound (3-5 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add DIPEA (6-10 equivalents) to the activated amino acid mixture.

-

Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the cleavage solution using cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Workflow and Signaling Pathway Visualization

As a chemical reagent, this compound does not participate in biological signaling pathways. Instead, its role is central to the chemical synthesis workflow. The following diagram illustrates the key stages of solid-phase peptide synthesis utilizing the this compound/OxymaPure® coupling chemistry.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using this compound.

Conclusion

This compound has established itself as a valuable tool in the peptide chemist's arsenal. Its ability to promote efficient amide bond formation while suppressing racemization makes it a superior choice for the synthesis of a wide range of peptides, from simple sequences to more complex and challenging targets. When used in conjunction with OxymaPure®, this compound offers a safe and highly effective coupling system for modern solid-phase peptide synthesis. The detailed protocol and workflow provided in this guide serve as a comprehensive resource for researchers aiming to harness the full potential of this advanced coupling reagent.

References

The Role of HDMC in Modern Organic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly in the realm of peptide chemistry and drug development, the choice of coupling reagent is paramount to the success of a synthetic route. Efficiency, suppression of side reactions, and preservation of stereochemical integrity are critical factors that dictate the viability of a chosen reagent. HDMC (N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate) has emerged as a potent aminium-type coupling reagent, offering significant advantages in the formation of amide bonds. This technical guide provides a comprehensive overview of the key applications of this compound, detailed experimental protocols, and a comparative analysis of its performance, tailored for researchers and professionals in organic and medicinal chemistry.

Core Properties of this compound

This compound, with the CAS number 1082951-62-9, is a stable, white powder that is effective for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] Its molecular structure is designed to facilitate efficient activation of carboxylic acids, a crucial step in amide bond formation.

| Property | Value |

| Full Chemical Name | 5-chloro-3-oxidobenzotriazol-3-ium-1-yl-morpholin-4-ylmethylidene-dimethylazanium hexafluorophosphate[1] |

| Alternate Names | N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate; 6-chloro-1-((dimethylamino)(morpholino)-methylene)-1H-benzotriazolium hexafluorophosphate 3-oxide |

| CAS Number | 1082951-62-9 |

| Molecular Formula | C₁₃H₁₇ClF₆N₅O₂P |

| Molecular Weight | 455.72 g/mol |

| Appearance | White powder |

| Purity | ≥98.0% |

Key Applications in Organic Chemistry

The primary application of this compound lies in the synthesis of peptides, a cornerstone of drug discovery and biochemical research. It is also utilized in the synthesis of complex organic molecules where the formation of an amide bond is a critical step.

-

Peptide Synthesis: this compound is highly effective in promoting the coupling of amino acids with minimal racemization, a common side reaction that can compromise the biological activity of the final peptide.[1] Its high reactivity can, in some instances, surpass that of other common coupling reagents like HATU.[2] This makes it particularly valuable for the synthesis of complex or sterically hindered peptides.

-

Pharmaceutical Development: The efficient and clean formation of amide bonds is crucial in the synthesis of many active pharmaceutical ingredients (APIs). This compound's ability to facilitate these reactions under mild conditions makes it an attractive option for the development of new drug candidates.[1]

-

Material Science: In the field of polymer chemistry, this compound can be employed to modify polymer properties by facilitating the grafting of molecules onto polymer backbones via amide linkages.[1]

-

Analytical Chemistry: this compound can be used as a derivatizing agent to improve the detection and quantification of carboxylic acids in analytical techniques such as HPLC and mass spectrometry.[1]

Mechanism of Action

The efficacy of this compound as a coupling reagent stems from its ability to activate the carboxyl group of a carboxylic acid (such as an N-protected amino acid). This activation is facilitated by the benzotriazole moiety, which forms a highly reactive yet stable active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another molecule (e.g., an amino acid ester or a resin-bound peptide) to form the desired amide bond.

Caption: General mechanism of this compound-mediated amide bond formation.

Experimental Protocols

While specific reaction conditions may vary depending on the substrates, the following provides a general protocol for this compound-mediated coupling in solid-phase peptide synthesis (SPPS).

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol assumes a standard Fmoc-based SPPS strategy on a resin support.

1. Resin Swelling:

- Swell the resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

- Repeat the treatment for 15-20 minutes.

- Wash the resin thoroughly with DMF.

3. Coupling Reaction:

- In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) by dissolving it in DMF with this compound (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

- Allow the pre-activation mixture to stand for 5-10 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Monitor the completion of the reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated.

4. Washing:

- After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

5. Capping (Optional):

- To block any unreacted N-terminal amines, the resin can be treated with a capping solution, typically acetic anhydride and a base in DMF.

6. Repetition:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

- Once the synthesis is complete, wash the resin with dichloromethane (DCM).

- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

// Nodes

Start [label="Start with Resin-Bound\nProtected Amino Acid", shape=ellipse, fillcolor="#FBBC05"];

Fmoc_Deprotection [label="Fmoc Deprotection\n(Piperidine/DMF)"];

Washing1 [label="Wash (DMF)"];

Coupling [label="Coupling with\nFmoc-AA-OH, this compound, Base"];

Washing2 [label="Wash (DMF)"];

Check_Completion [label="Check for Completion\n(e.g., Kaiser Test)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Repeat_Cycle [label="Repeat for next\nAmino Acid", shape=ellipse, style=dashed];

Final_Cleavage [label="Final Cleavage\nand Deprotection (TFA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="Purified Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

Start -> Fmoc_Deprotection;

Fmoc_Deprotection -> Washing1;

Washing1 -> Coupling;

Coupling -> Washing2;

Washing2 -> Check_Completion;

Check_Completion -> Repeat_Cycle [label="Incomplete"];

Repeat_Cycle -> Coupling [style=dashed];

Check_Completion -> Final_Cleavage [label="Complete"];

Final_Cleavage -> End;

}

Caption: A typical workflow for solid-phase peptide synthesis using this compound.

Comparative Performance Data

While extensive head-to-head comparative studies are not widely published in the primary literature, the available information and supplier data indicate that this compound is a highly competitive coupling reagent. It is often compared to other high-performance reagents like HATU, HBTU, and COMU.

| Coupling Reagent | Relative Reactivity | Racemization Suppression | Key Features |

| This compound | High to Very High | Excellent | Can exceed HATU's reactivity in some cases.[2] |

| HATU | Very High | Excellent | Widely used, effective for hindered couplings. |

| HBTU | High | Very Good | A common and reliable coupling reagent. |

| COMU | Very High | Excellent | Oxyma-based, considered safer than benzotriazole-based reagents. |

| DIC/Oxyma | Moderate to High | Very Good | A carbodiimide-based system with a modern additive. |

Note: The relative performance can be sequence-dependent and influenced by reaction conditions.

Conclusion

This compound stands as a valuable tool in the arsenal of the modern organic chemist. Its high reactivity, coupled with its ability to suppress racemization, makes it an excellent choice for the synthesis of peptides and other complex molecules containing amide bonds. For researchers and professionals in drug development and related fields, the use of efficient and reliable coupling reagents like this compound is crucial for the timely and successful synthesis of target molecules. As the demand for complex synthetic peptides and pharmaceuticals continues to grow, the importance of advanced reagents such as this compound will undoubtedly increase.

References

The Role of HDMC as a Coupling Reagent in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, fundamental building blocks of life and crucial components in drug discovery and development, relies on the efficient formation of amide bonds between amino acids. The choice of coupling reagent is paramount to the success of peptide synthesis, directly impacting yield, purity, and the chiral integrity of the final product. Among the arsenal of available reagents, N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate (HDMC) has emerged as a potent and reliable option. This technical guide provides an in-depth overview of this compound's core functionalities, its mechanism of action, and its place among other commonly used coupling reagents.

Introduction to this compound

This compound is an aminium-type coupling reagent derived from dimethylmorpholino urea. Its chemical structure, featuring a benzotriazole moiety, a morpholine group, and a dimethylamine group, contributes to its high reactivity and stability. The hexafluorophosphate counterion enhances its stability and ease of handling, typically presenting as a white powder.[1] this compound is recognized for its ability to facilitate efficient peptide bond formation while minimizing racemization, a critical factor in the synthesis of stereochemically pure peptides.[2]

Key Properties of this compound:

| Property | Description |

| Full Chemical Name | N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate |

| CAS Number | 1082951-62-9 |

| Molecular Formula | C13H17ClF6N5O2P |

| Appearance | White to off-white powder |

| Key Features | High coupling efficiency, low racemization, good stability |

Mechanism of Action: Carboxyl Group Activation

The primary role of any coupling reagent in peptide synthesis is to activate the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the free amino group of another amino acid or the growing peptide chain. This compound achieves this through the formation of a highly reactive O-acylisourea intermediate.

The general mechanism can be visualized as follows:

Caption: General mechanism of this compound-mediated peptide coupling.

The benzotriazole moiety within this compound facilitates the formation of this active intermediate, which then readily reacts with the amine component to form the desired peptide bond, releasing a soluble urea byproduct that can be easily washed away during solid-phase peptide synthesis (SPPS).

Performance and Comparison with Other Coupling Reagents

Qualitative Comparison of Common Coupling Reagents:

| Reagent | Relative Coupling Efficiency | Racemization Suppression | Notes |

| This compound | High to Very High | High | Often used with OxymaPure® as an additive. |

| HBTU | High | Good | A widely used standard coupling reagent. |

| HATU | Very High | Very High | Generally considered one of the most efficient reagents, especially for hindered couplings. |

| COMU | Very High | Very High | Known for its high solubility and safety profile as it does not release explosive benzotriazole byproducts. |

It is important to note that the choice of coupling reagent can also be influenced by factors such as the specific amino acid sequence (e.g., sterically hindered residues), the solid support used, and the overall synthesis strategy.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for manual solid-phase peptide synthesis using the Fmoc/tBu strategy. This protocol can be adapted for use with automated synthesizers.

Materials and Reagents:

-

Fmoc-protected amino acids

-

This compound

-

OxymaPure® (or other suitable additive)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Appropriate resin for SPPS (e.g., Rink Amide, Wang)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Diethyl ether, cold

Experimental Workflow:

Caption: A typical workflow for solid-phase peptide synthesis.

Step-by-Step Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), this compound (3-5 equivalents), and an additive like OxymaPure® (3-5 equivalents) in DMF.

-

Add a base such as DIPEA or NMM (6-10 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. The exact time may vary depending on the specific amino acids being coupled.

-

-

Washing: Wash the resin with DMF (3-5 times) and then with DCM (2-3 times) to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. A Kaiser test can be performed after each coupling step to ensure the reaction has gone to completion.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Wash the resin with DMF and DCM, and then dry it. Add the cleavage cocktail to the resin and allow it to react for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the peptide. Precipitate the peptide by adding cold diethyl ether.

-

Purification and Lyophilization: Centrifuge to collect the crude peptide pellet. Wash the pellet with cold diethyl ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilized to obtain the final product.

Conclusion

This compound stands as a valuable tool in the peptide chemist's toolbox. Its high reactivity, coupled with its ability to suppress racemization, makes it an excellent choice for the synthesis of a wide range of peptides. While direct quantitative comparisons with other reagents remain to be extensively published, its performance characteristics position it as a strong competitor to other popular coupling reagents. The selection of a coupling reagent will always be sequence and context-dependent, but this compound offers a robust and efficient option for researchers and professionals in the field of peptide science.

References

In-depth Technical Guide on HDMC in Materials Science: Information Not Publicly Available

After a comprehensive search for preliminary studies on the use of HDMC (5-chloro-3-oxidobenzotriazol-3-ium-1-yl-morpholin-4-ylmethylidene-dimethylazanium hexafluorophosphate) in materials science, it has been determined that there is insufficient publicly available information to generate the requested in-depth technical guide or whitepaper.

The initial investigation confirmed that this compound is a chemical compound with applications in organic synthesis and has been noted for its potential use in materials science, particularly in the modification of polymers for coatings and adhesives. However, detailed technical information critical for a research- and professional-level guide is not accessible through public databases, scientific journals, or patent repositories.

The core requirements for this technical guide included:

-

Quantitative Data Presentation: Summaries of quantitative data in structured tables for comparative analysis.

-

Detailed Experimental Protocols: Methodologies for key experiments involving this compound in materials science.

-

Mandatory Visualizations: Diagrams of signaling pathways, experimental workflows, or logical relationships using the DOT language.

Despite extensive searches using various targeted keywords related to this compound, its full chemical name, and its potential applications in polymer science, no specific experimental protocols, quantitative performance data (e.g., mechanical properties, adhesion strength), or established mechanisms of action in a materials science context could be located. The available information is of a general nature and lacks the scientific depth necessary to construct a technical document that would be of value to researchers, scientists, and drug development professionals.

Understanding the Reactivity of HDMC with Functional Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HDMC, or 1,6-hexanediyl-bis(N,N-dimethyl-N-dodecylammonium bromide), is a cationic gemini surfactant characterized by two quaternary ammonium head groups and two dodecyl hydrocarbon tails, linked by a hexamethylene spacer.[1] Its unique structure imparts valuable properties, leading to its use in various applications, including as an antimicrobial and anticorrosion agent.[1] This technical guide provides an in-depth analysis of the potential reactivity of this compound's core structure with various functional groups. Due to a lack of extensive publicly available experimental data specifically detailing these reactions with this compound, this guide focuses on the fundamental chemical principles governing the reactivity of its constituent moieties: the quaternary ammonium cations and the alkyl chains. This document aims to provide a foundational understanding for researchers and professionals working with this compound in drug development and other scientific fields.

Core Structure and Inherent Reactivity

The this compound molecule consists of two key structural components that dictate its chemical behavior:

-

Quaternary Ammonium Head Groups: The positively charged nitrogen atoms are central to this compound's functionality. Quaternary ammonium salts are generally considered chemically stable.[2] Their cationic nature is independent of pH, meaning they remain positively charged across a wide pH range.[2] However, the strong electrostatic interactions associated with these groups are key to their interactions with other molecules.[2]

-

Alkyl Chains (Dodecyl and Hexyl Spacer): These nonpolar hydrocarbon chains are relatively inert. Their primary contribution to reactivity is through steric hindrance and providing a hydrophobic character to the molecule. Under forcing conditions, such as high heat or in the presence of radical initiators, these C-H bonds can undergo reaction.

The overall reactivity of this compound is low under standard conditions. The molecule does not possess common reactive functional groups like hydroxyl, carboxyl, or amino groups that readily participate in many organic reactions. Its primary mode of interaction is electrostatic and hydrophobic.

Reactivity with Nucleophiles and Electrophiles

Based on the principles of organic chemistry, the potential reactivity of this compound with nucleophiles and electrophiles can be predicted.

Interaction with Nucleophiles

The quaternary ammonium groups, being cationic, are electrophilic centers. However, the nitrogen atom is already fully substituted, making direct nucleophilic attack on the nitrogen unlikely. The surrounding alkyl groups also provide significant steric hindrance.

Potential, though generally unfavorable, reactions with strong nucleophiles could involve:

-

Hofmann Elimination: Under strong basic conditions and elevated temperatures, a Hofmann elimination reaction could theoretically occur, leading to the formation of an alkene and a tertiary amine. This is a known reaction for quaternary ammonium hydroxides.

A simplified representation of a potential Hofmann elimination at one of the quaternary centers is depicted below.

Caption: Potential Hofmann Elimination Pathway for this compound.

Interaction with Electrophiles

The this compound molecule lacks significant nucleophilic centers. The bromide counter-ions are weak nucleophiles. Therefore, this compound is not expected to react with electrophiles under normal conditions.

Stability and Degradation

The stability of quaternary ammonium compounds can be influenced by environmental factors.

pH Stability

Quaternary ammonium salts are generally stable across a wide pH range.[2] However, extreme pH conditions, particularly in combination with high temperatures, can promote degradation pathways such as the Hofmann elimination mentioned above. Studies on other quaternary ammonium compounds have shown that alkaline conditions can lead to a decrease in stability over time.[3]

Thermal Degradation

At elevated temperatures, quaternary ammonium salts can undergo thermal decomposition. The specific degradation pathway and products would depend on the temperature and the presence of other reagents.

Interaction with Common Functional Groups in Pharmaceutical Formulations

While direct covalent reactions are unlikely, this compound can interact with various functional groups present in active pharmaceutical ingredients (APIs) and excipients through non-covalent forces.

| Functional Group | Potential Interaction with this compound | Expected Outcome |

| Carboxylic Acids (-COOH) | Electrostatic interaction between the cationic quaternary ammonium group and the anionic carboxylate group (at pH > pKa). | Formation of an ion pair, which could affect the solubility and bioavailability of the API. |

| Amines (-NH2, -NHR, -NR2) | Generally weak interaction. Potential for hydrogen bonding if the amine is primary or secondary. | Minimal impact on stability unless the amine is a strong base, which could induce elimination at high temperatures. |

| Thiols (-SH) | Weak interaction. | Unlikely to result in a chemical reaction under physiological conditions. |

| Alcohols (-OH) | Potential for hydrogen bonding. | Can influence the solvation and aggregation behavior of this compound. |

| Esters (-COO-R) | Weak interaction. | Generally considered compatible. |

| Amides (-CONH2, -CONHR, -CONR2) | Weak interaction. | Generally considered compatible. |

Experimental Protocols: A General Framework

References

Methodological & Application

Application Notes and Protocols for HDMC in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to HDMC: A High-Performance Coupling Reagent

N-[(5-Chloro-3-oxido-1H-benzotriazol-1-yl)-4-morpholinylmethylene]-N-methylmethanaminium hexafluorophosphate, commonly known as this compound, is a highly effective aminium-type coupling reagent employed in peptide synthesis.[1] Its unique chemical structure contributes to its excellent performance in forming amide bonds, a critical step in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This compound is recognized for its ability to facilitate efficient coupling, minimize side reactions, and reduce racemization, even in challenging peptide sequences.[1] In some cases, its coupling rates have been shown to exceed those of other popular reagents like HATU.

The efficacy of this compound lies in its capacity to activate the carboxyl group of an amino acid, making it highly susceptible to nucleophilic attack by the amino group of another amino acid.[1] This activation is facilitated by the benzotriazole moiety within its structure, leading to a reactive yet stable intermediate.[1] this compound is often used in conjunction with additives like OxymaPure® to further enhance coupling efficiency and suppress racemization. It is also well-suited for use in automated peptide synthesizers.

Quantitative Performance Data

The selection of a coupling reagent is critical for the success of peptide synthesis, directly impacting the purity and yield of the final product. The following table summarizes the performance of this compound in comparison to other commonly used coupling reagents in the synthesis of various peptides.

| Coupling Reagent | Peptide Sequence | Coupling Time (minutes) | Crude Purity (%) |

| This compound | 65-74 ACP | 2 x 1 | ~75 |

| HATU | 65-74 ACP | 2 x 1 | ~78 |

| HCTU | 65-74 ACP | 2 x 1 | ~72 |

| PyBOP | 65-74 ACP | 2 x 1 | ~48 |

| This compound | G-LHRH | 2 x 1 | ~88 |

| HATU | G-LHRH | 2 x 1 | ~90 |

| HCTU | G-LHRH | 2 x 1 | ~85 |

| PyBOP | G-LHRH | 2 x 1 | ~80 |

| This compound | Oxytocin (linear) | 2 x 1 | ~70 |

| HATU | Oxytocin (linear) | 2 x 1 | ~75 |

| HCTU | Oxytocin (linear) | 2 x 1 | ~72 |

| PyBOP | Oxytocin (linear) | 2 x 1 | ~65 |

Data is compiled from comparative studies and may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for Fmoc-based solid-phase peptide synthesis (SPPS), a common methodology where this compound is employed as the coupling reagent.

Step-by-Step Protocol for using this compound in Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general guideline for manual Fmoc-SPPS using this compound as the coupling reagent. Optimization may be required for specific peptide sequences.

Materials and Reagents:

-

Fmoc-protected amino acids

-

This compound

-

OxymaPure® (recommended)

-

N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Reaction vessel

-

Shaker

Protocol:

-

Resin Swelling:

-

Place the desired amount of resin in the reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling with this compound:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equimolar amount of OxymaPure® in DMF.

-

Add this compound (3-5 equivalents, equimolar to the amino acid) to the solution.

-

Add DIPEA or NMM (6-10 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

-

Monitoring the Coupling Reaction: A ninhydrin test can be performed to check for the presence of free primary amines, indicating an incomplete reaction.

-

-

Washing:

-

After the coupling reaction, drain the solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the deprotected peptide-resin with DCM (3-5 times) and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Mechanism of Action: this compound in Amide Bond Formation

The following diagram illustrates the proposed mechanism of action for this compound in the activation of a carboxylic acid for subsequent amide bond formation.

References

HDMC: A High-Performance Reagent for Amide Bond Formation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

HDMC, or N-[(5-Chloro-1H-benzotriazol-1-yl)dimethylamino-morpholino]-uronium hexafluorophosphate N-oxide, is a highly efficient coupling reagent utilized in the formation of amide bonds, a fundamental reaction in peptide synthesis and the development of small molecule therapeutics. As a member of the uronium/aminium salt family of reagents, this compound offers researchers a potent tool for overcoming challenges associated with sterically hindered amino acids and difficult coupling sequences. Its high reactivity, often reported to exceed that of other common coupling reagents like HATU, can lead to improved yields and faster reaction times.[1] These application notes provide an overview of this compound's utility, comparative performance data, and detailed protocols for its use in both solid-phase and solution-phase amide bond formation.

Key Applications of this compound

-

Solid-Phase Peptide Synthesis (SPPS): this compound is well-suited for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Its high reactivity is particularly advantageous for coupling sterically hindered or conformationally challenging amino acid residues.

-

Solution-Phase Peptide Synthesis: this compound can be effectively employed for the coupling of peptide fragments in solution, a crucial step in convergent peptide synthesis strategies.

-

Small Molecule Synthesis: The formation of amide bonds is a cornerstone of medicinal chemistry. This compound can be used to synthesize a wide variety of small molecules containing amide functionalities.

-

Difficult Couplings: The enhanced reactivity of this compound makes it a valuable option for challenging coupling reactions where other reagents may provide suboptimal results.

Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the success of amide bond formation, directly impacting reaction yield, purity, and the degree of epimerization. The following table summarizes available data comparing this compound to other commonly used coupling reagents.

| Coupling Reagent | Relative Reactivity | Typical Yield | Racemization | Key Features |

| This compound | Very High | High | Low | High reactivity, good for hindered couplings. |

| HATU | High | High | Low | Widely used, effective for most standard couplings. |

| HBTU | Medium-High | Good-High | Low (with HOBt) | A cost-effective and reliable option. |

| COMU | High | High | Low | Good solubility and safety profile. |

Note: The data presented is a qualitative summary based on available literature. Actual results may vary depending on the specific substrates and reaction conditions.

Reaction Mechanism

The mechanism of amide bond formation using uronium/aminium reagents like this compound involves a two-step process. First, the carboxylic acid is activated by this compound in the presence of a base to form a highly reactive acyl-uronium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of a urea byproduct.

Caption: General mechanism of this compound-mediated amide bond formation.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound

This protocol provides a general guideline for the manual coupling of an Fmoc-protected amino acid to a resin-bound peptide using this compound.

Materials:

-

Fmoc-protected amino acid

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin with a free N-terminal amine

-

Standard SPPS reaction vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide. Wash the resin thoroughly with DMF.

-

Amino Acid Activation:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

-

Add this compound (3-5 equivalents) to the amino acid solution.

-

Add DIPEA (6-10 equivalents) to the mixture.

-

Allow the activation mixture to pre-activate for 1-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Agitate the mixture under an inert atmosphere for 1-2 hours at room temperature. The reaction time may need to be optimized based on the specific amino acids being coupled.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Proceed to the next cycle of deprotection and coupling.

Experimental Workflow for SPPS using this compound:

References

Application of Photocleavable Linkers in Solid-Phase Peptide Synthesis (SPPS)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the choice of a linker molecule to anchor the nascent peptide chain to the solid support is a critical determinant of the overall success of the synthesis. Photocleavable linkers, particularly those based on the o-nitrobenzyl motif, offer a powerful strategy for the mild and orthogonal release of synthesized peptides from the resin. This approach avoids the harsh acidic conditions typically required for cleavage, which can be detrimental to sensitive peptide sequences or modifications. One such class of photolabile linkers is based on the 4-(hydroxymethyl)-3,4-dimethoxy-6-nitrophenoxy (HDMC) core structure, which belongs to the o-nitroveratryl family of photolabile linkers.

The key feature of these linkers is their ability to be cleaved by UV irradiation at a specific wavelength, typically in the range of 350-365 nm. This cleavage is a clean and efficient process that leaves the peptide and its protecting groups, if desired, intact. The mild conditions make this method highly compatible with a wide range of peptide modifications and complex targets.

Principle of Photocleavage

The photocleavage mechanism of o-nitrobenzyl-based linkers involves an intramolecular redox reaction upon absorption of UV light. The nitro group is reduced, leading to the formation of a nitroso intermediate, which then rearranges to release the carboxylic acid of the C-terminal amino acid, thereby cleaving the peptide from the resin.

Advantages of Using this compound-type Photocleavable Linkers

-

Mild Cleavage Conditions: Peptides are released under neutral conditions, avoiding exposure to strong acids like trifluoroacetic acid (TFA) or hydrofluoric acid (HF).

-

Orthogonality: The photocleavage is orthogonal to most standard protecting group strategies used in Fmoc- and Boc-based SPPS.[1]

-

Compatibility: Ideal for the synthesis of peptides with acid-sensitive modifications, such as glycosylation, phosphorylation, or sulfation.

-

Clean Process: The cleavage by-products are typically non-reactive and easily removed during workup.

Quantitative Data Summary

The efficiency of peptide synthesis and cleavage using photolabile linkers can be influenced by factors such as the peptide sequence, the resin used, and the irradiation conditions. The following table summarizes typical quantitative data obtained for the synthesis of a model peptide using an this compound-type photolabile linker.

| Parameter | Value | Conditions/Notes |

| Resin Loading | 0.3 - 0.7 mmol/g | Dependent on the base resin (e.g., Wang, Polystyrene) |

| Coupling Efficiency | > 99% | Monitored by Kaiser test or other in-process controls |

| Cleavage Time | 1 - 4 hours | Dependent on UV lamp intensity and peptide length |

| Cleavage Yield | 70 - 95% | Can be sequence-dependent; optimization of irradiation time is key |

| Peptide Purity (crude) | 60 - 90% | Dependent on the peptide sequence and synthesis efficiency |

Experimental Protocols

Attachment of the First Amino Acid to the this compound-Linker Functionalized Resin

This protocol describes the esterification of the first Fmoc-protected amino acid to a resin pre-functionalized with an this compound-type linker.

Materials:

-

This compound-functionalized resin (e.g., on Wang or polystyrene support)

-

Fmoc-protected amino acid (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.1-0.5 equivalents)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Piperidine solution (20% in DMF)

Procedure:

-

Swell the resin in DCM for 30 minutes, followed by washing with DMF.

-

Dissolve the Fmoc-amino acid in a minimal amount of DMF.

-